2-Hydroxyethyl laurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biocatalysis in Natural Deep Eutectic Solvents

Specific Scientific Field: This research falls under the field of Green Chemistry and Biocatalysis .

Comprehensive and Detailed Summary of the Application: Natural deep eutectic solvents (NADES) represent a green alternative to conventional organic solvents as a reaction medium, offering more benign properties . The study investigates the effect of substrate solvation and viscosity on the reaction rate, and the stability of the enzyme in NADES . The transesterification of vinyl laurate with 1-butanol by the lipase enzyme Candida antarctica B in NADES of different compounds and molar ratios was monitored .

Detailed Description of the Methods of Application or Experimental Procedures: The conversion over time of the transesterification of vinyl laurate with 1-butanol by the lipase enzyme Candida antarctica B in NADES of different compounds and molar ratios was monitored . For the catalysis, Immozyme CALB-T2-150XL immobilized lipase enzyme and concentrated hydrochloric acid were used to prepare the quenching reagent .

Thorough Summary of the Results or Outcomes Obtained: The initial reaction rate is higher in most NADES (varying between 1.14 and 15.07 µmol/min/mg) than in the reference n-hexane (4.0 µmol/min/mg), but no clear relationship between viscosity and initial reaction rate was found . The increased reaction rate is most likely related to the solvation of the substrate due to a change in the activation energy of the reaction or a change in the conformation of the substrate . The enzyme retained part of its activity after the first 2 h of reaction (on average 20% of the substrate reacted in the 2-24 h period) . Enzyme incubation in ethylene glycol-based NADES resulted in a reduced reaction rate (15.07 vs. 3.34 µmol/min/mg), but this may also be due to slow dissolution of the substrate .

It’s worth noting that esterification, such as that involved in the production of 2-hydroxyethyl laurate, is an important method used to alter the structure of starch granules and improve its applications . This falls under the field of Food Science and Technology .

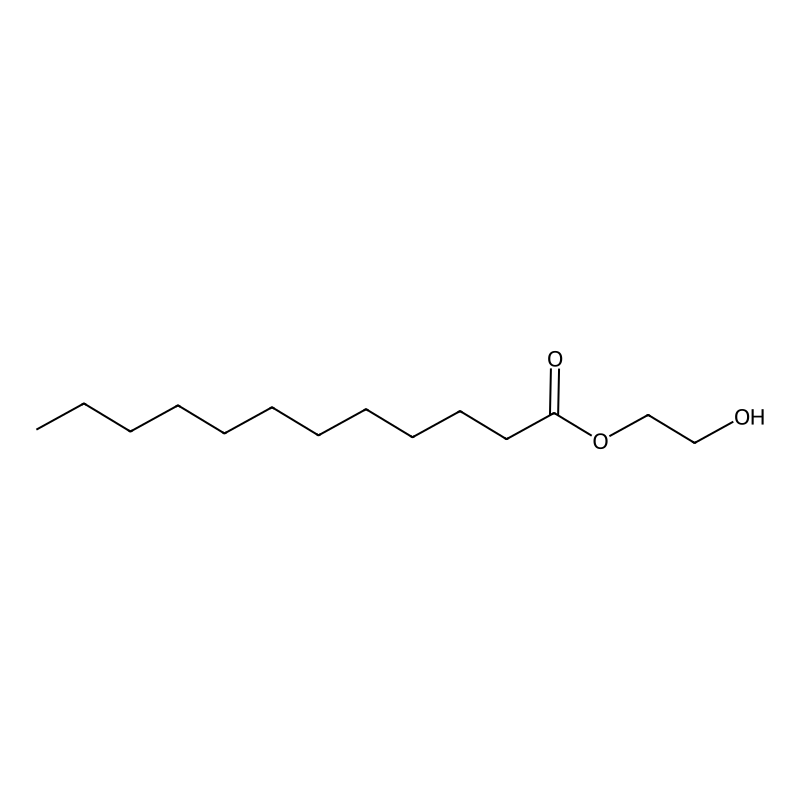

2-Hydroxyethyl laurate is an organic compound with the molecular formula C₁₄H₂₈O₃ and a molecular weight of approximately 244.37 g/mol. It is classified as a fatty acid ester, specifically derived from lauric acid and ethylene glycol. This compound appears as a colorless to pale yellow liquid and is known for its surfactant properties, making it useful in various applications across industries such as cosmetics, food, and pharmaceuticals .

The primary chemical reaction involving 2-hydroxyethyl laurate is the esterification process, which typically occurs between lauric acid (a saturated fatty acid) and ethylene glycol. This reaction can be catalyzed by acids or bases to produce 2-hydroxyethyl laurate along with water as a byproduct:

Additionally, 2-hydroxyethyl laurate can undergo hydrolysis in the presence of water, breaking down into lauric acid and ethylene glycol under acidic or basic conditions.

Research indicates that 2-hydroxyethyl laurate exhibits biological activity that can be beneficial in various applications. It has been studied for its potential antimicrobial properties, which make it suitable for use in personal care products and food preservation. Its surfactant nature also allows it to enhance the bioavailability of certain compounds, which can improve their efficacy in pharmaceutical formulations .

The synthesis of 2-hydroxyethyl laurate can be achieved through several methods:

- Esterification: The most common method involves the reaction of lauric acid with ethylene glycol under acidic or basic conditions to yield 2-hydroxyethyl laurate.

- Transesterification: This method involves the reaction of triglycerides (fats or oils) with ethylene glycol, which can also produce 2-hydroxyethyl laurate as a byproduct.

- Enzymatic Synthesis: Utilizing lipases, this method allows for a more selective and environmentally friendly approach to synthesizing 2-hydroxyethyl laurate from fatty acids and alcohols .

Studies on the interactions of 2-hydroxyethyl laurate with other compounds highlight its role in enhancing solubility and stability. For instance, it has been shown to improve the solubility of certain hydrophobic drugs when used in formulations. Additionally, interaction studies have indicated that it may have synergistic effects when combined with other surfactants or emulsifiers, leading to improved performance in cosmetic formulations.

Several compounds are structurally similar to 2-hydroxyethyl laurate. These include:

- Methyl Laurate: A methyl ester of lauric acid, used primarily as a solvent and surfactant.

- Ethyl Laurate: An ethyl ester of lauric acid, known for its use in flavoring and fragrance applications.

- Lauric Acid: A saturated fatty acid that serves as a precursor for various esters.

Comparison TableCompound Structure

XLogP3

4.6

UNII

GL702C7T0M

GHS Hazard Statements

Aggregated GHS information provided by 229 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 59 of 229 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 170 of 229 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

4219-48-1

9004-81-3

Wikipedia

Ethylene glycol monolaurate

Use Classification

Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

Dodecanoic acid, 2-hydroxyethyl ester: INACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure |

XLogP3 4.6

UNII

GL702C7T0M

GHS Hazard Statements

Aggregated GHS information provided by 229 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 59 of 229 companies. For more detailed information, please visit ECHA C&L website; Of the 5 notification(s) provided by 170 of 229 companies with hazard statement code(s):; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

4219-48-1

9004-81-3 Wikipedia

Ethylene glycol monolaurate

Use Classification

Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

Dodecanoic acid, 2-hydroxyethyl ester: INACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance. Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|